2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone

Medicinal Chemistry Fluorine Chemistry Structure-Activity Relationship (SAR)

2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone (CAS 883546-72-3) is a strategic fluorinated indole intermediate featuring a reactive chloroacetyl handle at the 3-position and a 6-fluoro substituent critical for modulating metabolic stability, lipophilicity, and target binding. The 6-fluoroindole scaffold is privileged in kinase inhibitor design, CNS-penetrant tryptamine libraries, and novel agrochemicals. Unlike the non-fluorinated analog (CAS 28755-03-5) or 5-fluoro isomer (CAS 115027-06-0), this substitution pattern is essential for SAR campaigns requiring 6-fluoroindole geometry. Procure with confidence for medicinal chemistry, agrochemical R&D, and plant growth regulator studies.

Molecular Formula C10H7ClFNO
Molecular Weight 211.62
CAS No. 883546-72-3
Cat. No. B2772437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone
CAS883546-72-3
Molecular FormulaC10H7ClFNO
Molecular Weight211.62
Structural Identifiers
SMILESC1=CC2=C(C=C1F)NC=C2C(=O)CCl
InChIInChI=1S/C10H7ClFNO/c11-4-10(14)8-5-13-9-3-6(12)1-2-7(8)9/h1-3,5,13H,4H2
InChIKeyDORWTPUKOURUQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone CAS 883546-72-3: A Strategic Fluorinated Indole Building Block for Pharmaceutical and Agrochemical R&D


2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone (CAS 883546-72-3), with the molecular formula C10H7ClFNO and a molecular weight of 211.62 g/mol , is a fluorinated indole derivative primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research . The compound features a 6-fluoroindole core, a 3-position chloroacetyl group (a reactive electrophilic handle), and a typical purity of 95% from commercial suppliers .

Why 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone Cannot Be Simply Replaced by Other Indole Derivatives


Indole derivatives are a cornerstone of drug discovery, but their biological and physicochemical properties are exquisitely sensitive to specific substitution patterns [1]. The 6-fluoro substituent on 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone is a critical determinant of its utility, as fluorine atoms are known to modulate metabolic stability, lipophilicity, and target binding affinity in bioactive molecules [2]. While the non-fluorinated analog (CAS 28755-03-5) and the 5-fluoro isomer (CAS 115027-06-0) share the indole scaffold and chloroacetyl functional group, their divergent electronic and steric profiles preclude simple interchangeability in structure-activity relationship (SAR) campaigns or multi-step syntheses where the 6-fluoro substitution is required for a specific biological or chemical outcome .

Quantitative Evidence Guide: Comparative Analysis of 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone for Scientific Procurement


Fluorine-Substitution Position Determines Molecular Geometry and Electronic Profile

The position of the fluorine atom on the indole ring (C6 vs. C5) leads to distinct physicochemical properties. While direct comparative data for the target compound is not available, studies on analogous fluorinated indoles demonstrate that substitution position significantly impacts molecular geometry, lipophilicity, and electronic distribution, which are critical factors in target binding and metabolic stability [1].

Medicinal Chemistry Fluorine Chemistry Structure-Activity Relationship (SAR)

Fluorine Incorporation Enhances Metabolic Stability of Indole-Based Drug Candidates

Fluorination is a well-established strategy in medicinal chemistry to improve the metabolic stability of drug candidates by blocking cytochrome P450 (CYP)-mediated oxidative metabolism at the fluorinated position. While specific metabolic data for 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone is absent, the presence of a 6-fluoro substituent on the indole ring is expected to confer greater resistance to oxidative metabolism compared to its non-fluorinated analog (CAS 28755-03-5) [1].

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Commercial Availability and Purity: A Verified Building Block for Research

2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone is a commercially available research chemical offered by multiple reputable suppliers at a standard purity of 95% . This contrasts with some novel or less common indole derivatives that may require custom synthesis, introducing lead time, cost, and purity risks. The compound's availability in standard catalog sizes (e.g., 500 mg for $26 from SCBT ) facilitates rapid acquisition for research use.

Chemical Synthesis Procurement Quality Control

High-Impact Application Scenarios for 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone Based on Chemical Evidence


Precursor for 6-Fluoroindole-Based Kinase Inhibitors

The 6-fluoroindole scaffold is a privileged structure in kinase inhibitor design. The compound's chloroacetyl group serves as an electrophilic handle for derivatization, enabling the synthesis of diverse analogs for screening against kinases implicated in cancer and inflammatory diseases. The 6-fluoro substitution may enhance binding affinity and selectivity, as supported by SAR trends in fluorine chemistry [1].

Synthesis of Fluorinated Tryptamine Derivatives for CNS Drug Discovery

Fluorinated tryptamines are of high interest in CNS drug discovery due to fluorine's ability to modulate brain penetration and metabolic stability. 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone can be a key intermediate for synthesizing 6-fluorotryptamine libraries, where the 6-fluoro substitution is expected to alter pharmacokinetic properties compared to non-fluorinated or 5-fluoro analogs [2].

Agrochemical Lead Optimization: Synthesis of Novel Fluorinated Pesticides

Fluorinated heterocycles are widely used in modern agrochemicals for improved efficacy and environmental profile. This compound serves as a building block for creating novel fungicides or herbicides containing a 6-fluoroindole moiety. The fluorine atom can enhance the compound's lipophilicity and metabolic stability in target organisms or plants [1].

Development of 6-Fluoroindole-3-acetic Acid Derivatives as Plant Growth Regulators

As a synthetic precursor to 6-fluoroindole-3-acetic acid (a fluorinated analog of the natural plant hormone auxin), this compound can be used to study and develop novel plant growth regulators. The 6-fluoro substitution may alter the molecule's activity, transport, or metabolism in plants compared to the natural hormone, offering new tools for agricultural research [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.